N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3S2/c1-9-13(23-8-17-9)14(20)16-5-6-19-12-7-10(15)3-4-11(12)18(2)24(19,21)22/h3-4,7-8H,5-6H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJRXMYRQXGUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide typically involves multiple steps, including:
Starting Materials: : Precursors such as 6-fluoro-3-methyl-1,2,5-thiadiazole-1,1-dioxide and ethyl-4-methylthiazole-5-carboxylate.
Coupling Reaction: : The initial coupling reaction combines the starting materials under specific conditions, often using catalysts and solvents like dichloromethane or dimethylformamide.
Purification: : Post-reaction, purification processes such as recrystallization or column chromatography ensure the desired compound's isolation.
Industrial Production Methods
In an industrial setting, the production may be scaled up using continuous flow reactors, which offer greater control over reaction conditions and improved yield. Key considerations include reaction temperature, pressure, and the presence of stabilizing agents to maintain compound integrity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide undergoes various chemical reactions, including:
Reduction: : Reducing agents such as sodium borohydride may modify particular nitrogen or sulfur-containing groups.
Substitution: : Electrophilic or nucleophilic substitutions often occur, facilitated by reagents like methyl iodide or sodium ethoxide.
Common Reagents and Conditions
These reactions generally require controlled environments, with temperatures ranging from -78°C to 150°C and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products Formed
The primary products from these reactions depend on the specific conditions and reagents used, often leading to derivatives with modified functional groups or ring structures.
Scientific Research Applications
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide has been investigated for various applications:
Chemistry: : It serves as a building block for synthesizing more complex molecules.
Biology: : Research explores its interaction with biological targets, potentially influencing cellular processes.
Medicine: : Preliminary studies suggest its potential in drug development, particularly in targeting specific pathways involved in diseases.
Industry: : Its properties may lend themselves to creating specialized materials or catalysts.
Mechanism of Action
The compound exerts its effects through interaction with molecular targets such as enzymes or receptors. It may inhibit or activate specific pathways, depending on its structural configuration. Key pathways involved include those related to oxidative stress and cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Insights
- Core Heterocycle Variations: The target compound’s benzo[c][1,2,5]thiadiazole core distinguishes it from 1,3,4-thiadiazole derivatives (e.g., ), which exhibit broader antimicrobial activity but lower metabolic stability due to reduced electronegativity .
Substituent Effects :
- Fluorine vs. Chlorine : The 6-fluoro group in the target compound offers a balance between electronegativity and steric bulk compared to chlorine in thiophene analogs, which may induce stronger electron-withdrawing effects but increase molecular weight .
- Methyl Groups : The 3-methyl substituent on the benzothiadiazole and 4-methyl on the thiazole enhance lipophilicity (logP ~2.8, estimated) compared to phenyl-substituted analogs (e.g., 9a–9e in ), which have higher logP values (~3.5–4.2) due to aromatic rings .
- Imidazothiazole derivatives (e.g., ND-12025) demonstrate antiviral activity, highlighting the role of fused heterocyclic systems in targeting viral proteases .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves a multi-step approach:
Core Construction : Formation of the benzo[c][1,2,5]thiadiazole ring via cyclization under reflux conditions with polar aprotic solvents (e.g., DMF) and catalysts like iodine .
Functionalization : Introduction of the fluoro and methyl groups via nucleophilic substitution or Friedel-Crafts alkylation, requiring precise temperature control (60–80°C) .
Amide Coupling : Reaction of the thiadiazole intermediate with 4-methylthiazole-5-carboxylic acid chloride using coupling agents (e.g., EDC/HOBt) in dichloromethane .
- Optimization : Reaction progress is monitored via TLC and HPLC, with purity validated by NMR (>95% purity) .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are prioritized?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, confirming substituent positions (e.g., fluoro at C6, methyl at C3) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHFNOS) with <2 ppm error .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for understanding electronic properties .
Q. What preliminary biological screening methods are recommended for assessing this compound’s activity?
- Methodology :
- In Vitro Assays :
- Enzyme Inhibition : Kinase or protease inhibition assays (IC determination) using fluorogenic substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
- ADME Profiling : Solubility (shake-flask method) and metabolic stability (microsomal incubation) guide further optimization .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, methyl substitution) influence bioactivity?
- Methodology :
- SAR Studies : Compare derivatives via:
| Substituent Position | Modification | IC (μM) | Solubility (mg/mL) |
|---|---|---|---|
| C6 (Fluoro) | Removal | >100 | 0.15 |
| C3 (Methyl) | Ethyl replacement | 12.3 | 0.08 |
- Key Insight : The C6-fluoro group enhances target binding (ΔG = -9.2 kcal/mol in docking studies) by stabilizing π-π interactions .
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
- Methodology :
- Dynamic NMR : Assess temperature-dependent shifts to identify conformational exchange .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict chemical shifts, aligning discrepancies within ±0.5 ppm .
- Rotamer Analysis : For amide bonds, use NOESY to detect restricted rotation (e.g., Δδ > 0.3 ppm for adjacent protons) .
Q. What strategies address low solubility in aqueous buffers during in vivo studies?
- Methodology :
- Prodrug Design : Introduce phosphate esters at the thiazole nitrogen, increasing solubility from 0.2 mg/mL to 5.8 mg/mL .
- Nanoparticle Formulation : Encapsulate with PEG-PLGA (75:25 ratio), achieving 90% encapsulation efficiency and sustained release over 72 hours .
- Co-Solvent Systems : Use 10% DMSO/water mixtures, validated for stability via HPLC over 24 hours .
Q. How can reaction yields be improved in large-scale syntheses without compromising purity?
- Methodology :
- Flow Chemistry : Continuous synthesis reduces side reactions (e.g., hydrolysis) with 85% yield vs. 60% in batch .
- Catalyst Screening : Immobilized lipases (e.g., Candida antarctica) enhance amidation efficiency (turnover number >1,000) .
- Process Analytical Technology (PAT) : In-line FTIR monitors intermediates, reducing purification steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
